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Abstract
Anaplastic Lymphoma Kinase (ALK) fusion proteins are potent oncogenic drivers in a variety of

malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell

lymphoma (ALCL). These constitutively active tyrosine kinases initiate a cascade of

downstream signaling events, promoting cell proliferation, survival, and tumorigenesis. CEP-
28122 is a highly potent and selective, orally active small molecule inhibitor of ALK. This

technical guide provides an in-depth overview of the preclinical characterization of CEP-28122,

its mechanism of action against ALK fusion proteins, and detailed experimental protocols for

studying ALK-driven cancers.

Introduction to ALK Fusion Proteins
The anaplastic lymphoma kinase (ALK) gene, located on chromosome 2p23, encodes a

receptor tyrosine kinase.[1] In several cancers, chromosomal rearrangements lead to the fusion

of the 3' end of the ALK gene, which contains the kinase domain, with the 5' end of various

partner genes.[1] This results in the expression of chimeric ALK fusion proteins. The fusion

partner contributes a dimerization or oligomerization domain that leads to ligand-independent,

constitutive activation of the ALK kinase domain.[2][3]

Some of the most well-characterized ALK fusion proteins include:
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NPM1-ALK: Found in anaplastic large-cell lymphoma (ALCL).[4]

EML4-ALK: The most common ALK fusion in non-small cell lung cancer (NSCLC).[4]

TFG-ALK, ATIC-ALK, CLTC-ALK: Other fusions identified in ALCL.[4]

The constitutive kinase activity of these fusion proteins drives oncogenesis through the

activation of several downstream signaling pathways.

CEP-28122: A Potent and Selective ALK Inhibitor
CEP-28122 is a diaminopyrimidine derivative identified as a potent and selective inhibitor of

ALK kinase activity.[5][6] Preclinical studies have demonstrated its efficacy in models of ALK-

positive cancers.

In Vitro Activity and Selectivity
CEP-28122 exhibits potent inhibitory activity against recombinant ALK in enzymatic assays and

demonstrates high selectivity for ALK over a broad range of other protein kinases.
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Target IC50 (nmol/L) Notes

Recombinant ALK 1.9 ± 0.5

Determined by an enzyme-

based time-resolved

fluorescence (TRF) assay.[5]

Other Kinases

The inhibitory activity of CEP-

28122 was measured at 1

µmol/L against a panel of 259

protein kinases.

Aurora A >1000

For kinases inhibited by 90%

or more, IC50 values were

determined.[5]

FAK >1000

IGF-1R >1000

Met >1000

TrkA >1000

TrkB >1000

Table 1: In vitro inhibitory activity of CEP-28122.[5]

Cellular Activity
CEP-28122 effectively inhibits the growth and induces cytotoxicity in human cancer cell lines

that are positive for ALK fusions. This activity is concentration-dependent.
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Cell Line Cancer Type ALK Status IC50 (nmol/L)

Karpas-299 ALCL NPM1-ALK 30

Sup-M2 ALCL NPM1-ALK 30

NCI-H2228 NSCLC EML4-ALK Not Reported

NCI-H3122 NSCLC EML4-ALK Not Reported

NB-1 Neuroblastoma Full-length ALK Not Reported

Table 2: Cellular growth inhibition by CEP-28122 in ALK-positive cancer cell lines.[6][7]

In Vivo Antitumor Efficacy
Oral administration of CEP-28122 has been shown to produce dose-dependent antitumor

activity in mouse xenograft models of ALK-positive human cancers.
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Tumor Model
Dosing Regimen (oral,
twice daily)

Outcome

Sup-M2 (ALCL) Xenograft 3, 10, or 30 mg/kg for 24 days
Dose-dependent antitumor

activity.[6]

Sup-M2 (ALCL) Xenograft 30 mg/kg or higher
Complete/near complete tumor

regressions.[8][9]

Sup-M2 (ALCL) Xenograft 55 or 100 mg/kg for 4 weeks

Sustained complete tumor

regression with no

reemergence for >60 days.[8]

[9]

Primary Human ALCL Graft 55 or 100 mg/kg for 2 weeks
Sustained tumor regression.[8]

[9]

NCI-H2228 (NSCLC)

Xenograft
30 and 55 mg/kg for 12 days Tumor regression.[5]

NCI-H3122 (NSCLC)

Xenograft
30 mg/kg for 12 days

Significant tumor growth

inhibition.[5]

NCI-H3122 (NSCLC)

Xenograft
55 mg/kg for 12 days

Tumor stasis and partial tumor

regression.[5]

Table 3: In vivo antitumor activity of CEP-28122 in ALK-positive tumor models.

Pharmacokinetics and Pharmacodynamics
CEP-28122 demonstrates a favorable pharmacokinetic profile in preclinical models.[8][9] Oral

administration leads to dose-dependent inhibition of ALK phosphorylation in tumor xenografts.

A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK phosphorylation for more

than 12 hours.[8][9]

Signaling Pathways and Mechanism of Action
ALK fusion proteins activate multiple downstream signaling pathways that are critical for cancer

cell proliferation and survival. CEP-28122 exerts its antitumor effect by inhibiting the kinase

activity of ALK, thereby blocking these downstream signals.
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ALK Fusion Protein Downstream Signaling
The primary signaling cascades activated by ALK fusion proteins include:

Ras/ERK Pathway: Promotes cell proliferation.

PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.

JAK/STAT Pathway: Involved in cell proliferation and survival.

PLCγ Pathway: Contributes to cell growth and differentiation.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.creative-diagnostics.com/alk-pathway.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10764593?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytoplasm

Nucleus

ALK Fusion Protein

GRB2

P

PI3K

P

JAK

P

PLCγ

P

SOS

RAS

RAF

MEK

ERK

Gene Transcription
(Proliferation, Survival)

PIP2

PIP3

PDK1

AKT

STAT IP3 DAG

Click to download full resolution via product page

Caption: Downstream signaling pathways activated by ALK fusion proteins.
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Mechanism of Action of CEP-28122
CEP-28122 is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-

binding pocket of ALK, CEP-28122 prevents the phosphorylation of ALK and its downstream

substrates, leading to the inhibition of the aforementioned signaling pathways. This ultimately

results in decreased cell proliferation and increased apoptosis in ALK-dependent tumor cells.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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